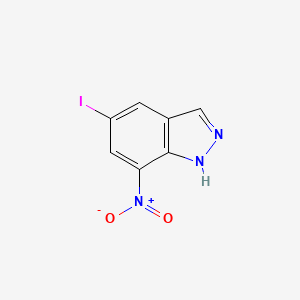

5-iodo-7-nitro-1H-indazole

Description

Significance of Indazole Scaffolds in Chemical Research

Indazole, a bicyclic heteroaromatic compound composed of a fused benzene (B151609) and pyrazole (B372694) ring, represents a cornerstone in modern chemical research. nih.gov Its unique structural and electronic properties make it a versatile building block for the synthesis of more complex molecular architectures. sci-hub.se The presence of two adjacent nitrogen atoms in the pyrazole moiety imparts distinct chemical reactivity and allows for diverse functionalization, making the indazole scaffold a frequent subject of investigation in synthetic methodology development. nih.gov

The indazole nucleus is a key constituent in a multitude of compounds that are pivotal in materials science and medicinal chemistry. The arrangement of its ten π-electrons results in an aromatic system that influences the molecule's shape and electrostatic potential, which are critical factors in how it interacts with biological targets like enzymes and receptors. sci-hub.sebiosynth.com

Overview of Substituted Indazoles in Chemical Biology and Medicinal Chemistry

The true value of the indazole scaffold is most evident in the diverse biological activities exhibited by its substituted derivatives. nih.gov By modifying the core structure with various functional groups, chemists have been able to develop a wide range of pharmacologically active agents. nih.gov These compounds have shown potential in numerous therapeutic areas, including oncology, inflammation, and infectious diseases. nih.gov

For instance, several indazole-containing drugs have received FDA approval, such as:

Axitinib and Pazopanib: Tyrosine kinase inhibitors used in cancer therapy.

Granisetron: A 5-HT3 antagonist used as an antiemetic.

Lonidamine: An antiglycolytic agent for brain tumor treatment.

Furthermore, substituted indazoles are prominent in ongoing drug discovery efforts. For example, 7-nitroindazole (B13768) and its derivatives are known inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes. The ability to selectively functionalize the indazole ring allows for the fine-tuning of a compound's biological activity, absorption, distribution, metabolism, and excretion (ADME) properties.

Positional Isomerism and Tautomerism in Indazole Systems

The chemical behavior of indazoles is significantly influenced by the phenomena of positional isomerism and tautomerism. Positional isomers arise from the different possible locations of substituents on the bicyclic ring. For example, a nitro group can be placed at positions 3, 4, 5, 6, or 7, leading to distinct compounds with potentially different properties. chim.it

Tautomerism in indazoles refers to the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov This results in two primary tautomeric forms: 1H-indazole and 2H-indazole. The position of this equilibrium can be influenced by the nature of substituents, the solvent, and whether the compound is in a solid or solution state.

In most cases, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer and is, therefore, the predominant form. nih.gov The greater stability of the 1H-indazole is often attributed to its benzenoid character, which confers a higher degree of aromaticity compared to the quinonoid structure of the 2H-indazole. chim.it Theoretical calculations have estimated that 1H-indazole is more stable than 2H-indazole by approximately 3.6 to 5.3 kcal/mol.

This tautomeric preference is crucial as it dictates the reactivity of the indazole ring. For instance, alkylation reactions on an unsubstituted indazole can lead to a mixture of N1 and N2 substituted products. The ratio of these products can be influenced by steric and electronic effects of existing substituents on the ring.

Contextualizing 5-Iodo-7-nitro-1H-Indazole within Indazole Chemical Space

While direct and extensive research on this compound is not widely published, its position within the broader landscape of indazole chemistry can be understood by examining its constituent parts and related analogues. This compound features a 7-nitro substitution, a pattern known for its biological relevance, particularly in the inhibition of nitric oxide synthase (NOS). The addition of an iodine atom at the 5-position introduces a heavy halogen, which can significantly alter the molecule's steric and electronic properties, and provides a handle for further synthetic transformations, such as cross-coupling reactions.

The synthesis of this compound would likely proceed through multi-step sequences involving key intermediates. Plausible synthetic routes could include:

Nitration of 5-iodo-1H-indazole: The synthesis of 5-iodo-1H-indazole can be achieved from 5-aminoindazole (B92378) via a Sandmeyer-type reaction. chemicalbook.com Subsequent nitration would need to be regioselective for the 7-position.

Iodination of 7-nitro-1H-indazole: The synthesis of 7-nitro-1H-indazole is well-established. researchgate.net The subsequent regioselective iodination at the 5-position would be the key step. The directing effects of the existing nitro group and the pyrazole ring would be critical in achieving the desired isomer.

The existence of a closely related compound, 7-iodo-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine, in the patent literature confirms the synthetic feasibility of the 5-nitro-7-iodo indazole core. sci-hub.se This patented molecule, a precursor for more complex heterocyclic systems, underscores the potential of such scaffolds as building blocks in medicinal chemistry. sci-hub.se The properties and reactivity of this compound can be inferred from its isomers and related compounds, such as 3-iodo-7-nitro-1H-indazole and 3-iodo-6-nitro-1H-indazole, for which some data are available. biosynth.comfluorochem.co.ukavantorsciences.comsigmaaldrich.com

The combination of a nitro group and an iodine atom on the indazole scaffold makes this compound a compound of interest for further investigation. The nitro group can act as a hydrogen bond acceptor and is an electron-withdrawing group, while the iodine atom can participate in halogen bonding and serves as a versatile functional group for creating carbon-carbon and carbon-heteroatom bonds. These features suggest that this compound could be a valuable intermediate in the synthesis of novel, highly substituted indazole derivatives with potential applications in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-7-nitro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDZVOSGNJYFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310985 | |

| Record name | 5-Iodo-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-40-7 | |

| Record name | 5-Iodo-7-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 5 Iodo 7 Nitro 1h Indazole and Its Derivatives

Foundational Synthesis of Indazole Core Structures

The construction of the indazole core, a bicyclic aromatic heterocycle, is the initial critical phase in the synthesis of its derivatives. A variety of synthetic routes have been developed, with catalyst-based approaches and methods adhering to green chemistry principles being of significant contemporary interest.

Catalyst-Based Approaches in Indazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and yield. The synthesis of the indazole scaffold has significantly benefited from the application of both transition-metal and acid/base catalysis. These catalytic systems facilitate the key bond-forming reactions required for the cyclization and formation of the indazole ring.

Transition-metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, including the indazole core. Metals such as palladium (Pd), rhodium (Rh), cobalt (Co), and copper (Cu) are frequently employed to catalyze key C-N and N-N bond-forming reactions.

Palladium-catalyzed reactions are particularly prominent in indazole synthesis. One common strategy involves the intramolecular cyclization of appropriately substituted precursors. For instance, palladium catalysts can facilitate the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to yield 2-aryl-2H-indazoles. The Suzuki-Miyaura cross-coupling reaction, another palladium-catalyzed process, is used to create new indazole derivatives by reacting an aryl halide with an organoboronic acid, proceeding through a Pd(0) to Pd(II) catalytic cycle. nih.gov

C-H amination is another significant transition-metal-catalyzed reaction for indazole synthesis. This approach involves the direct formation of a C-N bond via the activation of a C-H bond, offering an atom-economical route to the indazole ring. For example, copper-promoted oxidative intramolecular C-H amination of hydrazones has been developed as an efficient method for synthesizing 1H-indazoles under mild conditions. sarthaks.com Similarly, silver(I)-mediated intramolecular oxidative C-H amination provides a route to various 3-substituted 1H-indazoles. researchgate.net Rhodium and cobalt have also been utilized in C-H activation/annulation cascades to construct functionalized indazole derivatives. chemicalbook.comlibretexts.orgquora.comsemanticscholar.org

The table below summarizes selected transition-metal catalyzed approaches to the indazole core.

| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |

| Palladium(II) Acetate | Intramolecular Amination | N-aryl-N-(o-bromobenzyl)hydrazines | 2-Aryl-2H-indazoles | nih.gov |

| Copper(I) Oxide | Cyclization | o-haloaryl N-sulfonylhydrazones | 1H-Indazoles | nih.gov |

| Silver(I) bis(trifluoromethanesulfonyl)imide | Intramolecular Oxidative C-H Amination | Arylhydrazones | 1H-Indazoles | researchgate.net |

| Rhodium(III)/Copper(II) | C-H Activation/Annulation | Imidates and Nitrosobenzenes | 1H-Indazoles | libretexts.org |

| Cobalt(III) Complex | C-H Functionalization/Cyclization | Azobenzenes and Aldehydes | 2-Aryl-2H-indazoles | chemicalbook.comsemanticscholar.org |

Acid and base catalysis represents a more traditional yet effective strategy for the synthesis of the indazole ring system. These methods often involve the condensation of a hydrazine (B178648) derivative with a suitably substituted carbonyl compound, followed by cyclization.

For instance, the reaction of 2-substituted aromatic aldehydes with hydrazine hydrate (B1144303) can be catalyzed by acids or bases to yield 1H-indazoles. ijrti.org The choice of catalyst can influence the reaction rate and yield. In some cases, the use of a base like triethylamine (B128534) or 2-aminopyridine (B139424) can even direct the reaction towards the formation of either benzimidazoles or N-arylindazoles from the same arylamino oxime precursor. google.com

| Catalyst Type | General Reaction | Reactants | Significance | Reference |

| Acid | Condensation/Cyclization | 2-substituted aromatic aldehydes, Hydrazine hydrate | Traditional and effective method for 1H-indazole synthesis. | ijrti.org |

| Base | Cyclization | Arylamino oximes | Can direct selectivity between indazole and benzimidazole (B57391) products. | google.com |

| Base (K2CO3) | N-N Bond Formation | N-acyl-N'-substituted hydrazines, 2-bromoarylcarbonyl compounds | Provides a route to 1-aryl-1H-indazoles. | google.com |

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of indazole synthesis, this has led to the development of more environmentally benign methodologies.

Key aspects of green chemistry in indazole synthesis include the use of alternative, safer solvents. For example, polyethylene (B3416737) glycol (PEG) and water have been employed as green solvents for copper-catalyzed syntheses of 2H-indazole derivatives. nih.gov Microwave-assisted synthesis in distilled water has also been reported as a faster and more efficient method compared to conventional techniques. ijrti.org

Furthermore, the use of natural and reusable catalysts aligns with green chemistry principles. Lemon peel powder has been investigated as a natural, green, and efficient catalyst for the synthesis of bioactive 1H-indazoles under ultrasonic irradiation, offering good yields. ijrti.org The development of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, allows for easy recovery and reuse, minimizing waste.

Regioselective Functionalization Strategies for Indazoles

Following the synthesis of the indazole core, the introduction of substituents at specific positions is required to obtain the target molecule, 5-iodo-7-nitro-1H-indazole. This requires a deep understanding of the regioselectivity of electrophilic substitution on the indazole ring. The electronic properties of the existing substituents and the inherent reactivity of the different positions on the bicyclic ring system dictate the outcome of these functionalization reactions.

Introduction of Nitro Group

The synthesis of this compound is not typically achieved in a single step. A strategic, multi-step approach is necessary, involving the sequential introduction of the iodo and nitro groups. A plausible synthetic route involves the initial synthesis of a monosubstituted indazole intermediate, followed by the regioselective introduction of the second substituent.

One viable strategy begins with the synthesis of 5-iodo-1H-indazole. This can be accomplished from 5-amino-1H-indazole via a Sandmeyer-type reaction. The amino group is first diazotized using sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with potassium iodide to introduce the iodine atom at the C5 position. youtube.com

The subsequent step is the regioselective nitration of 5-iodo-1H-indazole. The directing effect of the iodine substituent on the benzene (B151609) ring of the indazole must be considered. Halogens are typically ortho, para-directing in electrophilic aromatic substitution. In the case of 5-iodo-1H-indazole, the positions ortho to the iodine are C4 and C6. However, the electronic nature of the indazole ring itself influences the regioselectivity. Nitration of indazoles often occurs at the C3, C5, and C7 positions. Given that the C5 position is already occupied, the incoming nitro group would be directed to an available, activated position. The synthesis of 7-nitro-1H-indazole is a known process, often starting from 2-methyl-6-nitroaniline. The presence of an electron-withdrawing nitro group at C7 has been shown to direct N-alkylation to the N2 position, indicating its significant electronic influence.

Therefore, the nitration of 5-iodo-1H-indazole would likely yield a mixture of isomers, with the this compound being a potential product. The reaction conditions, such as the nitrating agent (e.g., nitric acid/sulfuric acid) and temperature, would need to be carefully controlled to optimize the yield of the desired 7-nitro isomer.

An alternative route could involve the iodination of 7-nitro-1H-indazole. The nitro group is a strong deactivating and meta-directing group. In 7-nitro-1H-indazole, the positions meta to the nitro group are C4 and C6. Iodination at these positions would be electronically favored. Therefore, this route is less likely to produce the desired this compound.

The table below outlines a plausible synthetic pathway for this compound.

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Rationale | Reference |

| 1 | Diazotization and Iodination | 5-Amino-1H-indazole | 1. NaNO₂, HCl 2. KI | 5-Iodo-1H-indazole | Established method for introducing iodine at the C5 position. | youtube.com |

| 2 | Electrophilic Nitration | 5-Iodo-1H-indazole | HNO₃, H₂SO₄ | This compound | The iodo group directs electrophiles to ortho/para positions. Nitration at C7 is a known functionalization for the indazole ring. |

Direct Nitration Procedures and Regioselectivity

Direct nitration of the indazole core is a common method for introducing a nitro group, typically employing a mixture of concentrated nitric acid and sulfuric acid. However, the regiochemical outcome of this electrophilic aromatic substitution is highly dependent on the directing effects of existing substituents on the benzene portion of the bicyclic system.

When considering a precursor such as 5-iodo-1H-indazole, the directing influence of the iodine atom is paramount. Halogens are ortho-, para-directing but deactivating groups. Therefore, nitration of 5-iodo-1H-indazole would be expected to yield a mixture of isomers, primarily the 4-nitro and 6-nitro derivatives. The formation of the desired 7-nitro isomer would likely be a minor product due to steric hindrance and the electronic directing effects. The synthesis of 3,7-dinitro-1H-indazole has been achieved from 7-nitroindazole (B13768), illustrating that functionalization of the pyrazole (B372694) ring at C-3 can also occur under nitrating conditions chim.it. Few examples of indazole nitration have been reported in recent non-patent literature, highlighting the complexity of these reactions chim.it.

| Starting Material | Nitrating Agent | Conditions | Primary Product(s) | Reference |

|---|---|---|---|---|

| 6-Methyl-1H-indazole | Conc. HNO₃ in H₂SO₄ | 0–5°C | 6-Methyl-5-nitro-1H-indazole | |

| 1,4-Benzodioxin-5-carboxylic acid | Not specified | Nitration followed by hydrogenation | Amino derivative for further reaction | nih.gov |

| 7-Nitro-1H-indazole | Not specified | Thermal rearrangement of 2,7-dinitroindazole intermediate | 3,7-Dinitro-1H-indazole | chim.it |

Synthesis via Nitro-Substituted Precursors

A more regiochemically controlled approach involves the synthesis of the indazole ring from precursors that already contain the nitro group in the desired position. For the synthesis of this compound, a key intermediate would be 7-nitro-1H-indazole nih.gov. The synthesis of various nitroindazoles, including 4-, 5-, 6-, and 7-nitro-1H-indazoles, has been reported acs.org. An efficient route to substituted 1-aryl-5-nitro-1H-indazoles has been developed, which involves the preparation of arylhydrazones followed by a deprotonation and nucleophilic aromatic substitution (SNAr) ring closure nih.govmdpi.com. While this specific example leads to 5-nitroindazoles, similar cyclization strategies starting from appropriately substituted ortho-toluidine or related aniline (B41778) derivatives can be employed to construct the 7-nitro-1H-indazole scaffold.

Introduction of Iodine Substituent

With the nitro group in place, the subsequent challenge is the regioselective introduction of the iodine atom at the C-5 position.

Direct Iodination Methods (e.g., I₂, NIS)

Direct iodination of the indazole ring is a feasible strategy. Reagents such as molecular iodine (I₂) or N-iodosuccinimide (NIS) are commonly used, often under basic conditions (e.g., KOH in DMF) to generate a more nucleophilic indazolide anion chim.it. Electrophilic substitution on the indazole ring typically favors the C-3 position due to its higher electron density. However, the presence of a strongly deactivating nitro group at C-7 significantly influences the regioselectivity. The -NO₂ group is a meta-director, which would direct an incoming electrophile to the C-3 and C-5 positions of the 7-nitro-1H-indazole ring. Therefore, direct iodination of 7-nitro-1H-indazole could potentially yield a mixture of 3-iodo- and this compound, requiring subsequent separation.

Iodination via Diazotization-Halogenation (Sandmeyer-type reactions)

The Sandmeyer reaction offers a highly regioselective method for introducing halogens onto an aromatic ring and is a powerful tool for overcoming the regioselectivity challenges of direct halogenation nih.govorganic-chemistry.org. This reaction proceeds via an aryl diazonium salt intermediate, which is generated from a primary aromatic amine masterorganicchemistry.com.

To synthesize this compound via this method, the required precursor would be 5-amino-7-nitro-1H-indazole. This precursor would first be treated with a diazotizing agent, such as sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl), at low temperatures to form the corresponding diazonium salt. Subsequent treatment of this in situ generated diazonium salt with a solution of potassium iodide (KI) would lead to the displacement of the diazonium group by iodine, yielding the desired this compound organic-chemistry.orgchemicalbook.com. Unlike Sandmeyer reactions for introducing chlorine or bromine, the iodination step does not typically require a copper(I) catalyst organic-chemistry.org. This method's primary advantage is its unambiguous regioselectivity, as the position of the iodine is determined by the location of the amino group on the starting material.

| Starting Material | Diazotization Reagents | Iodine Source | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1H-Indazol-5-amine | NaNO₂, HCl | KI | 0°C to rt | 90% | chemicalbook.com |

| 3,5-Dimethoxyaniline | NaNO₂, H₂SO₄ | KI | Not specified | 75% | nih.gov |

| General Aryl Amines | NaNO₂, Acid | KI | Low temperature | General Procedure | organic-chemistry.orgmasterorganicchemistry.com |

Regioselective Iodination at C-3 and C-5/C-7 Positions

Achieving regioselective iodination on the indazole ring is a significant synthetic hurdle.

C-3 Position : The C-3 position of the pyrazole ring is generally the most susceptible to electrophilic attack in unsubstituted 1H-indazoles chim.it. Direct halogenation often leads to 3-haloindazoles in good yields chim.it.

C-5/C-7 Positions : Functionalization at the benzene ring positions (C-4, C-5, C-6, C-7) is governed by the electronic properties of existing substituents. For 7-nitro-1H-indazole, the deactivating, meta-directing nitro group makes the C-5 position a viable site for electrophilic substitution, although competition with the C-3 position is expected. The Sandmeyer reaction circumvents this issue entirely by pre-installing a directing amino group at the desired C-5 position, making it the superior method for regiochemically defined iodination at this site.

Synthesis of this compound: Specific Pathways and Challenges

Based on the methodologies discussed, two primary synthetic pathways for this compound can be proposed, each with distinct advantages and challenges.

Pathway A: Nitration of 5-Iodo-1H-indazole This route begins with the synthesis of 5-iodo-1H-indazole, for example, from 5-aminoindazole (B92378) via a Sandmeyer reaction chemicalbook.com. The subsequent step is the direct nitration of the 5-iodo-1H-indazole intermediate.

Pathway B: Iodination of 7-Nitro-1H-indazole This approach starts with the synthesis of 7-nitro-1H-indazole. The subsequent iodination can be attempted via two main strategies:

Direct Iodination : Treating 7-nitro-1H-indazole with an electrophilic iodine source (e.g., I₂/KOH or NIS).

Challenges : The primary challenge is achieving selectivity for the C-5 position over the electronically favorable C-3 position. This would likely result in a product mixture requiring purification.

Iodination via Sandmeyer Reaction : This is arguably the most promising and logical pathway. It involves a multi-step sequence starting from a precursor that leads to 5-amino-7-nitro-1H-indazole. This intermediate can then be converted to the final product with high regioselectivity.

Challenges : The main difficulty in this route lies in the synthesis of the 5-amino-7-nitro-1H-indazole precursor, which is not commercially available and would require a dedicated synthetic effort. This could involve, for instance, the nitration of 5-amino-1H-indazole followed by separation of isomers, or the partial reduction of a 5,7-dinitro-1H-indazole precursor.

Sequential Halogenation and Nitration Approaches

The construction of this compound typically involves a multi-step synthetic sequence starting from a simpler indazole precursor. The introduction of the iodo and nitro groups is achieved through electrophilic substitution reactions. One common pathway begins with the synthesis of 5-aminoindazole, which is then converted to 5-iodo-1H-indazole via a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by the introduction of iodide (e.g., from potassium iodide). chemicalbook.com

Following the formation of 5-iodo-1H-indazole, the subsequent step is nitration to introduce the nitro group at the C7 position. The directing effects of the existing substituents on the indazole ring are crucial for the regiochemical outcome of this step. The iodine at C5 is an ortho-, para-director, while the pyrazole part of the indazole ring also influences the position of nitration. The synthesis of related compounds like 3-iodo-6-methyl-5-nitro-1H-indazole demonstrates the principle where existing groups direct nitration to a specific position.

Strategic Order of Substituent Introduction

The order in which the iodo and nitro groups are introduced is a critical strategic consideration. The electronic nature of each substituent influences the reactivity and regioselectivity of subsequent reactions.

Strategy 1: Iodination followed by Nitration: In this approach, iodination is performed first. Starting with 1H-indazole, direct iodination can be challenging and may lead to mixtures of products. A more controlled method is to start from 5-aminoindazole, convert it to the 5-iodo derivative, and then perform nitration. The iodine atom at the C5 position will influence the position of the incoming nitro group.

Strategy 2: Nitration followed by Iodination: Alternatively, one could first nitrate (B79036) 1H-indazole. Nitration of 1H-indazole typically yields a mixture of isomers, with 5-nitro-1H-indazole and 3-nitro-1H-indazole being common products. After isolating the desired 5-nitro-1H-indazole, a subsequent halogenation step would be required to introduce the iodine at the C7 position. However, the strong deactivating nature of the nitro group at C5 can make subsequent electrophilic substitution at C7 difficult.

Therefore, the more common and strategically sound approach involves the initial synthesis of a substituted indazole that allows for controlled, sequential introduction of the iodo and nitro functionalities, such as the route proceeding through 5-aminoindazole.

Derivatization from this compound Core

The this compound core is a versatile building block for the synthesis of more complex molecules, primarily through reactions at the N1 position of the pyrazole ring and the C5 iodo-substituent.

N-Alkylation and N-Arylation Reactions

The indazole ring possesses two nitrogen atoms (N1 and N2) that can potentially undergo alkylation or arylation. The regioselectivity of these reactions is a significant challenge and is influenced by steric and electronic factors of the substituents on the indazole ring, the nature of the electrophile, and the reaction conditions. nih.govd-nb.info

N-Alkylation: The N-alkylation of indazoles often produces a mixture of N1 and N2 isomers. beilstein-journals.org The presence of a nitro group at the C7 position has a pronounced electronic effect that can significantly influence the regiochemical outcome. Studies on substituted indazoles have shown that an electron-withdrawing group at the C7 position, such as a nitro group (NO2) or a carboxylate (CO2Me), confers excellent N2 regioselectivity (≥ 96%). nih.govd-nb.info This is attributed to the electronic withdrawing nature of the substituent, which makes the N2 position more nucleophilic.

A general protocol for N-alkylation involves deprotonation of the indazole NH with a base, followed by reaction with an alkylating agent. The choice of base and solvent can also impact the N1/N2 ratio. nih.govd-nb.info

Interactive Table: Regioselectivity in N-Alkylation of Substituted Indazoles This table is based on general findings for substituted indazoles and illustrates the directing effect of substituents.

| C7-Substituent | N1-Selectivity | N2-Selectivity | Reference |

|---|---|---|---|

| NO2 | Low | ≥ 96% | nih.govd-nb.info |

| CO2Me | Low | ≥ 96% | nih.govd-nb.info |

N-Arylation: N-arylation of indazoles is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. mdpi.com These reactions couple the indazole with an aryl halide. Copper-catalyzed systems are commonly employed for the N-arylation of azoles. mdpi.comresearchgate.net Similar to alkylation, the reaction can occur at either N1 or N2, and the regioselectivity is a key consideration. The development of palladium-catalyzed denitrative N-arylation also presents a modern approach for coupling N-H heteroarenes with nitroarenes. rsc.org

Cross-Coupling Reactions at the Halo-Position

The iodine atom at the C5 position of this compound is an excellent handle for introducing a wide variety of substituents via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide. libretexts.orglmaleidykla.lt This reaction is highly effective for the C5-arylation or C5-vinylation of the this compound core. nih.gov

A significant advantage of the Suzuki-Miyaura coupling is its tolerance of a wide range of functional groups, including the nitro group and the free N-H of the indazole ring. nih.gov While the presence of unprotected N-H groups in azoles can sometimes inhibit palladium catalysts, robust protocols have been developed that allow for the efficient coupling of NH-free halo-indazoles. nih.gov

Table: Example Conditions for Suzuki-Miyaura Coupling of Halo-Indazoles

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2 | PPh3 | K3PO4 | Dioxane/Water | 60-100 °C | nih.govnih.gov |

The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent system. Microwave irradiation can also be used to significantly shorten reaction times. lmaleidykla.lt This methodology allows for the synthesis of a diverse library of C5-substituted indazole derivatives.

Heck Coupling: The Heck reaction is another palladium-catalyzed method for C-C bond formation, coupling an aryl or vinyl halide with an alkene. organic-chemistry.org This reaction can be applied to this compound to introduce alkenyl substituents at the C5 position. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. organic-chemistry.org For instance, the Heck reaction has been successfully used in the functionalization of 3-iodoindazoles with acrylates to synthesize precursors for 2-azatryptamines. researchgate.net Similar strategies can be applied to the C5 position. A patent describes a Heck reaction between a protected 3-iodo-6-nitro-1H-indazole and 2-vinyl pyridine, demonstrating the reaction's utility on nitro-substituted iodoindazoles. google.com

Other Metal-Catalyzed Couplings: Beyond the Suzuki and Heck reactions, other metal-catalyzed cross-couplings can be employed for the derivatization of the iodo-indazole core. These include:

Sonogashira Coupling: This palladium/copper co-catalyzed reaction couples terminal alkynes with aryl halides, enabling the introduction of alkynyl moieties at the C5 position. mdpi.com

Stille Coupling: This reaction uses organotin reagents to couple with the aryl iodide, providing another route for C-C bond formation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can form C-N bonds by coupling the aryl iodide with amines, providing access to 5-aminoindazole derivatives.

These varied coupling reactions underscore the synthetic utility of the this compound scaffold as a versatile intermediate for constructing complex, functionalized indazole-based molecules.

Functionalization at other Positions (e.g., C-3)

The strategic functionalization of the indazole core, particularly at the C-3 position, is crucial for the development of new derivatives with potential applications in medicinal chemistry and materials science. While the 5-iodo and 7-nitro substituents provide key reactivity handles, modifying the C-3 position opens avenues for extensive molecular diversification. Methodologies to achieve this include directed metalation and subsequent reaction with electrophiles, as well as direct C-H functionalization strategies.

Magnesiation and Electrophilic Trapping

A powerful strategy for the regioselective functionalization of the indazole C-3 position involves halogen-metal exchange or direct deprotonation using organometallic bases. Specifically, magnesiation has emerged as a key method for creating a nucleophilic C-3 center on iodo-substituted indazoles, which can then be trapped with various electrophiles.

Research has demonstrated a unique route to highly functionalized indazoles through the regioselective magnesiation at position 3 of N-protected iodoindazoles. nih.gov This approach utilizes the turbo-Grignard reagent TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), which facilitates the deprotonation at the C-3 position of various 4-, 5-, 6-, and 7-iodo-2-THP-indazoles (THP = tetrahydropyranyl). nih.gov The resulting magnesium intermediate is a versatile nucleophile that can react with a wide array of electrophiles. This allows for the introduction of diverse functional groups, including halogens, thioalkyl groups, alcohols, aldehydes, ketones, amides, and esters, specifically at the C-3 position. nih.gov

Once the C-3 position is functionalized, the iodine atom at C-5 can serve as a handle for further modifications through subsequent metal-halogen exchange reactions or palladium-catalyzed cross-coupling reactions. nih.gov This sequential functionalization provides a robust and flexible synthetic pathway to complex, polysubstituted indazole scaffolds starting from iodo-nitro-indazole precursors.

Table 1: Electrophilic Trapping of C-3 Magnesiated Iodoindazoles

| Electrophile | Reagent Example | Functional Group Introduced at C-3 |

|---|---|---|

| Halogenation | I₂ | Iodo |

| Thiolation | (SMe)₂ | Methylthio |

| Carbonyl Addition | R-CHO (Aldehyde) | Hydroxyalkyl |

| Carbonyl Addition | R-CO-R' (Ketone) | Tertiary Alcohol |

| Acylation | R-COCl (Acyl Chloride) | Ketone |

| Carboxylation | CO₂ | Carboxylic Acid |

This table illustrates the versatility of the C-3 magnesiated indazole intermediate in reacting with various classes of electrophiles. Data sourced from principles described in nih.gov.

C-H Functionalization Strategies

Direct C-H functionalization has become an increasingly important tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized substrates. For the indazole scaffold, direct C-H functionalization, particularly at the C-3 position, allows for the introduction of new substituents without the need for prior halogenation or metalation steps.

Various transition-metal-catalyzed methods have been developed for the C-H functionalization of the indazole ring. nih.gov For instance, palladium-catalyzed reactions have been employed for the direct nitration of C-H bonds to afford 3-nitro-1H-indazole derivatives. rsc.org Other strategies have focused on the C-3 formylation, alkylation, and arylation of the indazole core. researchgate.netchim.it

While many of these methods are developed on the parent indazole or other substituted derivatives, the principles are applicable to the this compound system, provided the reaction conditions are compatible with the existing functional groups. The electron-withdrawing nature of the nitro group can influence the reactivity of the C-H bonds on the indazole ring, potentially affecting the regioselectivity of the functionalization.

Table 2: Examples of C-H Functionalization Reactions on the Indazole Core

| Reaction Type | Catalyst/Reagent | Position Functionalized | Reference |

|---|---|---|---|

| Nitration | Palladium catalyst | C-3 | rsc.org |

| Nitration | Fe(NO₃)₃ / TEMPO | C-3 | chim.it |

| Formylation | Selectfluor / DMSO | C-3 | researchgate.net |

| Arylation | Palladium catalyst | C-3 | mdpi.com |

This table summarizes various reported C-H functionalization strategies for the indazole nucleus, highlighting the diversity of achievable transformations.

Cycloaddition Reactions of Nitroindazole Derivatives

Cycloaddition reactions represent a powerful class of chemical transformations for constructing cyclic compounds. wikipedia.org For nitroindazole derivatives, these reactions provide an effective means to append new heterocyclic rings to the core structure, leading to novel chemical entities with potentially enhanced biological activities. The 1,3-dipolar cycloaddition is a particularly well-utilized strategy in this context. mdpi.comresearchgate.netnih.gov

In a typical approach, an N-alkylated nitroindazole is first prepared, often by introducing a vinyl or bromoethyl group at the N-1 or N-2 position. mdpi.com The N-vinyl-nitroindazoles can then act as dipolarophiles in 1,3-dipolar cycloaddition reactions with nitrile imines. Nitrile imines, generated in situ from precursors like ethyl hydrazono-α-bromoglyoxylates, react with the vinyl group to yield pyrazoline-substituted nitroindazoles in good to excellent yields. mdpi.com

Alternatively, the N-(2-bromoethyl)nitroindazole can be converted to the corresponding azide (B81097). This azide derivative can then participate in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction, with terminal alkynes. mdpi.com This highly efficient and regioselective reaction exclusively produces 1,4-disubstituted 1,2,3-triazole moieties appended to the nitroindazole core. mdpi.com These cycloaddition strategies offer a modular and effective approach to significantly increase the structural complexity and diversity of nitroindazole-based compounds. mdpi.comnih.gov

Table 3: 1,3-Dipolar Cycloaddition Reactions of N-Substituted Nitroindazoles

| N-Substituent | 1,3-Dipole | Resulting Heterocycle | Key Features | Reference |

|---|---|---|---|---|

| N-Vinyl | Nitrile Imine | Pyrazoline | Reaction with C=C bond of the vinyl group | mdpi.com |

| N-Azidoethyl | Terminal Alkyne | 1,2,3-Triazole | Copper(I)-catalyzed (CuAAC) "click" reaction | mdpi.comnih.gov |

This table outlines key 1,3-dipolar cycloaddition strategies used to functionalize nitroindazole derivatives with other heterocyclic systems.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-iodo-2-THP-indazole |

| 5-iodo-2-THP-indazole |

| 6-iodo-2-THP-indazole |

| 7-iodo-2-THP-indazole |

| 3-nitro-1H-indazole |

| N-vinyl-nitro-1H-indazole |

| N-(2-bromoethyl)-nitro-1H-indazole |

| Ethyl hydrazono-α-bromoglyoxylate |

| TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride) |

| Fe(NO₃)₃ (Iron(III) nitrate) |

| TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) |

Advanced Spectroscopic and Computational Characterization in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of indazole derivatives in solution and the solid state. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net Furthermore, reactions on the indazole nitrogen can lead to the formation of N-1 or N-2 substituted regioisomers. Multinuclear NMR spectroscopy, including 1H, 13C, and particularly 15N NMR, is highly effective at distinguishing between these isomeric forms. nih.govresearchgate.net

Nitrogen chemical shifts are a powerful tool for distinguishing between isomeric benzazole ring systems. researchgate.net For instance, in studies of N-alkylation of nitroindazoles, the resulting 1-substituted and 2-substituted isomers were definitively characterized using a combination of 1H, 13C, and 15N NMR. nih.govacs.org The significant differences in the 15N chemical shifts of the two nitrogen atoms in the pyrazole (B372694) ring provide an unambiguous assignment. researchgate.net For 5-iodo-7-nitro-1H-indazole, the stable tautomer is the 1H-form, and any N-substitution reaction would necessitate careful NMR analysis to identify the resulting regioisomer. nih.govresearchgate.net

The electron-withdrawing nature of the nitro group and the heavy atom effect of iodine profoundly influence the NMR spectra of this compound. The presence and position of a nitro group significantly affect the 1H and 13C chemical shifts of the aromatic indazole ring. nih.gov

Nitro Group Effect : The strong deshielding effect of the nitro group causes protons and carbons ortho and para to its position to resonate at a lower field (higher ppm). In the case of 7-nitro-1H-indazole, this effect would be most pronounced on H-6 and the carbon atoms of the benzene (B151609) portion of the ring. nih.gov

Iodo Group Effect : The iodine atom exerts a complex influence. Its electronegativity causes a moderate deshielding effect on adjacent atoms. However, its most significant contribution is the "heavy atom effect," which leads to a substantial shielding (a shift to a lower ppm value) of the directly attached carbon, C-5. This effect is a characteristic diagnostic tool for identifying carbons bonded to heavy halogens like iodine.

The combined influence of these substituents creates a unique chemical shift pattern that aids in structural confirmation. Predicted 1H and 13C NMR chemical shifts, based on data from related substituted indazoles, are summarized below. nih.govrsc.org

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Influencing Factors |

| H-3 | ~8.2-8.4 | ~135-138 | Proximity to pyrazole ring nitrogens |

| H-4 | ~7.8-8.0 | ~122-125 | Ortho to iodine substituent |

| H-6 | ~8.5-8.7 | ~118-121 | Ortho to nitro group (strong deshielding) |

| N1-H | >13.0 (broad) | - | Acidic proton, subject to exchange |

| C-3 | - | ~135-138 | - |

| C-3a | - | ~123-126 | Bridgehead carbon |

| C-4 | - | ~122-125 | - |

| C-5 | - | ~85-95 | Heavy atom effect from iodine (strong shielding) |

| C-6 | - | ~118-121 | Influenced by adjacent nitro group |

| C-7 | - | ~145-150 | Directly attached to nitro group (deshielding) |

| C-7a | - | ~140-143 | Bridgehead carbon |

Note: These are estimated values based on the analysis of similarly substituted indazole compounds. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique provides invaluable data on bond lengths, bond angles, molecular conformation, and the nature of intermolecular interactions that govern the crystal packing. nih.gov

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the bicyclic indazole system and the orientation of the nitro group relative to the ring. The primary focus of such an analysis would be the non-covalent interactions that dictate the supramolecular architecture. ias.ac.in

Hydrogen Bonding : The N-H group of the indazole ring is a strong hydrogen bond donor. It is expected to form robust intermolecular hydrogen bonds with the oxygen atoms of the nitro group from a neighboring molecule, which act as strong acceptors. researchgate.net This N-H···O interaction is often a primary organizing force in the crystal lattice of nitro-substituted N-heterocycles.

Halogen Bonding : The iodine atom at the C-5 position can act as a halogen bond donor, forming interactions with electron-rich atoms like the oxygen or nitrogen atoms of adjacent molecules. The I···O or I···N interactions are directional and can play a significant role in crystal engineering. ias.ac.in

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | N1-H | O (from NO₂) | 2.8 - 3.2 | Primary structural motif |

| Halogen Bond | C5-I | O (from NO₂) / N2 | 3.0 - 3.5 | Directional control of packing |

| Pi-stacking | Indazole Ring (π-system) | Indazole Ring (π-system) | 3.3 - 3.8 | Crystal lattice stabilization |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Mass spectrometry and infrared spectroscopy provide complementary information for structural confirmation. MS determines the molecular weight and offers structural clues through fragmentation analysis, while IR spectroscopy identifies the functional groups present in the molecule. semanticscholar.org

In the mass spectrum of this compound, the molecular ion peak [M]+ would be readily observable. A key fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) or a neutral NO molecule. diva-portal.orgnih.gov Therefore, significant fragments corresponding to [M-NO₂]+ and [M-NO]+ would be expected. Cleavage of the iodine atom would also produce a characteristic fragment at [M-I]+.

Infrared spectroscopy is used to identify the vibrational modes of the molecule's functional groups. For this compound, the IR spectrum would be characterized by specific absorption bands. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C / C=N | Ring Stretching | 1450 - 1620 |

| Nitro (NO₂) | Asymmetric Stretching | 1510 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1320 - 1370 |

| C-I | Stretching | 500 - 600 |

Data based on characteristic frequencies for these functional groups found in similar compounds. researchgate.netnih.govnist.gov

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful predictive and complementary tool in the study of indazole derivatives. researchgate.netresearchgate.net Theoretical calculations are used to corroborate and interpret experimental findings. researchgate.net

For this compound, computational methods can be employed to:

Predict NMR Spectra : Gauge-Invariant Atomic Orbital (GIAO) calculations can predict 1H, 13C, and 15N NMR chemical shifts with a high degree of accuracy, aiding in the assignment of complex spectra and confirming structural assignments. nih.govacs.orgnih.gov

Determine Tautomer/Isomer Stability : DFT calculations can determine the relative energies of different tautomers (1H vs. 2H) and regioisomers, predicting the most stable form of the molecule. acs.org

Simulate IR Spectra : Calculation of vibrational frequencies can generate a theoretical IR spectrum that can be compared with experimental data to assign absorption bands to specific molecular motions.

Analyze Molecular Orbitals : Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's electronic properties and potential reactivity.

These theoretical studies provide a deeper understanding of the molecule's structure and properties that may be difficult to probe through experimentation alone. researchgate.net

Based on a comprehensive search of available scientific literature, it is not possible to generate an article that focuses solely on the advanced spectroscopic and computational characterization of the chemical compound “this compound” according to the specific outline provided.

The search for detailed research findings, including Density Functional Theory (DFT) calculations, Quantum Chemical Parameters, Fukui Functions, Natural Bond Orbital (NBO) analyses, and computational modeling for this specific molecule did not yield relevant results. While computational studies have been conducted on related compounds, such as various isomers of nitro-1H-indazole, the data specific to the this compound derivative is not present in the accessed literature.

Therefore, to adhere to the strict instructions of providing thorough, informative, and scientifically accurate content focused exclusively on "this compound," this request cannot be fulfilled at this time. Generating content based on related but different molecules would be scientifically inaccurate and would violate the core requirement of focusing solely on the specified compound.

Mechanistic Investigations of Chemical Reactivity and Transformations

Influence of Substituents (Iodo and Nitro Groups) on Reactivity

The reactivity of the 5-iodo-7-nitro-1H-indazole scaffold is a direct consequence of the electronic effects exerted by the iodo and nitro substituents. These groups modify the electron density of the aromatic rings, thereby influencing the molecule's susceptibility to different types of chemical reactions.

The nitro group (–NO₂) at the C-7 position is one of the most powerful electron-withdrawing groups in organic chemistry. researchgate.net It deactivates the aromatic system towards electrophilic aromatic substitution by significantly reducing the electron density of the ring through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma (σ) bond framework. libretexts.orglibretexts.org

Resonance Effect (-R or -M): The nitro group can delocalize the π-electrons of the aromatic ring onto its oxygen atoms, creating additional resonance structures that place a positive charge within the ring system. researchgate.netlibretexts.org

This pronounced electron withdrawal makes the indazole ring highly electrophilic, which in turn activates it for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgnih.gov The ring becomes susceptible to attack by nucleophiles, a reactivity pattern that is the opposite of typical aromatic compounds like benzene (B151609). lumenlearning.com

The iodo group (–I) at the C-5 position also influences reactivity, primarily through its inductive effect and its role as a leaving group.

Leaving Group Ability: The carbon-iodine bond is relatively weak, making the iodide ion an excellent leaving group in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. google.com

The combined influence of the 7-nitro and 5-iodo groups makes the this compound molecule highly electron-deficient and primed for specific mechanistic pathways, particularly those involving nucleophilic attack or the oxidative addition of metal catalysts.

Table 1: Summary of Substituent Electronic Effects on the Indazole Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density | Impact on Reactivity |

|---|---|---|---|---|---|

| Nitro (–NO₂) | 7 | Strong Electron-Withdrawing (-I) | Strong Electron-Withdrawing (-R) | Significantly Decreased | Strong activation for Nucleophilic Attack; Strong deactivation for Electrophilic Attack |

| Iodo (–I) | 5 | Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Decreased | Deactivation for Electrophilic Attack; Serves as an excellent leaving group |

Mechanistic Pathways of Substitution Reactions

Given its electron-poor nature, this compound primarily undergoes substitution reactions via the nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This pathway is favored because the strong electron-withdrawing nitro group can stabilize the key intermediate of the reaction. nih.gov

The classical SNAr mechanism is a two-step addition-elimination process:

Nucleophilic Addition: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring (the ipso-carbon) bearing a leaving group (in this case, the iodo group). This step is typically the rate-determining step as it involves the disruption of the ring's aromaticity. nih.gov The attack forms a high-energy, negatively charged, non-aromatic intermediate known as a Meisenheimer complex . wikipedia.org The negative charge of this complex is delocalized and stabilized by the electron-withdrawing nitro group through resonance. nih.gov

Leaving Group Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group (iodide, I⁻). This second step is generally fast. nih.gov

Recent computational and experimental studies have provided evidence that some SNAr reactions may not proceed through a distinct Meisenheimer intermediate but rather via a concerted mechanism . nih.govspringernature.com In this pathway, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single transition state. springernature.com This concerted pathway is more likely when a very good leaving group is present and the intermediate is less stable. nih.gov For this compound, with iodide being a good leaving group, the possibility of a concerted pathway under certain conditions cannot be excluded.

The synthesis of 1-aryl-5-nitro-1H-indazoles through the intramolecular SNAr cyclization of arylhydrazone anions demonstrates the powerful activating effect of the nitro group in facilitating this type of reaction. nih.govresearchgate.net

Mechanisms of Transition-Metal Catalyzed Reactions

The iodo group at the C-5 position serves as an effective handle for a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental for further functionalization of the indazole core. google.com The mechanisms for two of the most important reactions, the Suzuki and Heck reactions, are detailed below.

Suzuki Reaction Mechanism: The Suzuki coupling reaction creates a new carbon-carbon bond by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. youtube.comnih.gov The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This breaks the C–I bond and oxidizes the palladium from Pd(0) to a Pd(II) species.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex, replacing the iodide ion.

Reductive Elimination: The two organic fragments attached to the palladium center couple, forming the final product with a new C–C bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

Heck Reaction Mechanism: The Heck reaction forms a C–C bond between an organohalide and an alkene, also typically catalyzed by palladium. masterorganicchemistry.comorganic-chemistry.org

Oxidative Addition: As in the Suzuki reaction, the catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C–I bond of the indazole.

Alkene Insertion (Migratory Insertion): The alkene coordinates to the Pd(II) complex and then inserts into the palladium-carbon bond in a syn-addition fashion.

Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C–C bond is transferred to the palladium center, forming a palladium-hydride species and creating a double bond in the product. This step determines the regioselectivity and usually favors the formation of the more stable trans-alkene. masterorganicchemistry.com

Catalyst Regeneration: The active Pd(0) catalyst is regenerated from the palladium-hydride species with the help of a base.

Table 2: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Step 1: Initiation | Step 2: Coupling Partner Interaction | Step 3: Product Formation & Catalyst Regeneration |

|---|---|---|---|

| Suzuki Coupling | Oxidative Addition of Pd(0) into the C-I bond. | Transmetalation with an organoboron reagent. | Reductive Elimination of the coupled product, regenerating Pd(0). |

| Heck Coupling | Oxidative Addition of Pd(0) into the C-I bond. | Alkene Insertion into the Pd-C bond. | β-Hydride Elimination followed by reductive elimination to regenerate Pd(0). |

Radical Reaction Pathways in Indazole Chemistry

While ionic pathways like SNAr are dominant, the presence of a nitro group also opens the door to radical reaction mechanisms. rsc.org Nitroaromatic compounds can accept an electron to form a nitro radical anion, a highly reactive intermediate. nih.govnih.gov

The formation of the this compound radical anion could be initiated through several means, including electrochemical reduction or photochemical excitation. nih.gov Studies on related nitroimidazole compounds have shown that their reactivity with other free radicals is significantly enhanced by UV irradiation, pointing to the involvement of an excited state in radical-radical reactions. nih.gov

Once formed, this radical anion can participate in various subsequent reactions. For instance, in single-electron transfer (SET) mechanisms, the radical anion can act as a potent electron donor. While specific studies on this compound are limited, the general chemistry of nitroaromatic compounds suggests that radical pathways could be relevant under specific reductive or photochemical conditions. rsc.org

Electrochemistry and Redox Behavior of Nitroindazoles

The electrochemical properties of this compound are dominated by the redox activity of the nitro group. This group is readily reduced at a cathode, a characteristic feature of nitroaromatic compounds. researchgate.net Techniques such as cyclic voltammetry can be used to study these electron transfer processes. nih.gov

The typical redox behavior for a nitroindazole involves an initial, often reversible, one-electron reduction of the nitro group to form the corresponding nitro radical anion (ArNO₂•⁻) in aprotic solvents. nih.govresearchgate.net

Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]•⁻

This initial reduction potential provides insight into the electron-accepting ability of the molecule. The presence of the electron-withdrawing iodo group would be expected to make the reduction of the nitro group occur at a less negative potential compared to an unsubstituted nitroindazole. A study on various 5-nitroindazole (B105863) derivatives confirmed that these compounds are easily reducible, generating stable nitro radical anions that can be characterized by electron spin resonance (ESR) spectroscopy. nih.gov

The reduction of the nitro group is not limited to a single electron transfer. It can undergo a full six-electron reduction to form an amino group, proceeding through several key intermediates. nih.gov This transformation fundamentally alters the electronic nature and reactivity of the indazole ring.

The multi-step reduction pathway is as follows:

Nitro to Nitroso: The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO). This is a two-electron process.

Nitroso to Hydroxylamino: The nitroso group is further reduced to a hydroxylamino group (R-NHOH), another two-electron process.

Hydroxylamino to Amino: Finally, the hydroxylamino group is reduced to the primary amine (R-NH₂), completing the six-electron reduction.

Each of these intermediates (nitro radical anion, nitroso, hydroxylamino) has its own distinct reactivity. The hydroxylamino intermediate, in particular, can be a precursor to highly reactive nitrenium ions, which can form covalent adducts with biological macromolecules. nih.gov The complete reduction to a 5-iodo-7-amino-1H-indazole converts the powerful electron-withdrawing nitro group into a strong electron-donating amino group, which dramatically changes the molecule's chemical properties and opens up new avenues for synthetic modifications. For example, the reduction of a nitro group to an amine is the key initial step in the synthesis of pyrrolyl-indazoles via a subsequent condensation reaction.

Kinetics and Thermodynamics of Indazole Reactions

The rates and equilibria of reactions involving this compound are governed by standard kinetic and thermodynamic principles, which are heavily influenced by the molecule's substituents.

Kinetics:

SNAr Reactions: The rate of SNAr reactions is highly dependent on the stability of the transition state leading to the Meisenheimer complex. The strong electron-withdrawing nitro group at the 7-position effectively stabilizes this transition state, thereby lowering the activation energy (Ea) and significantly increasing the reaction rate compared to an unsubstituted halo-indazole. nih.gov The reaction is typically second-order, with the rate depending on the concentrations of both the indazole substrate and the incoming nucleophile. nih.gov

Thermodynamics:

Hydrolysis Reactions: A study on the reaction of nitroindazoles with formaldehyde (B43269) noted that electron-withdrawing nitro groups increase the molecule's sensitivity to hydrolysis. nih.govacs.orgresearchgate.net This suggests that the nitro group enhances the leaving group ability of the indazole moiety in the reverse reaction, influencing the position of the equilibrium.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the kinetics and thermodynamics of these reactions. It allows for the calculation of reaction energy profiles, which map the energy of the system along the reaction coordinate and help identify the energies of intermediates and transition states, providing a deeper understanding of the reaction mechanism. nih.govresearchgate.net

Molecular and Cellular Biological Activities of 5 Iodo 7 Nitro 1h Indazole and Its Analogues

Investigation of Biological Target Interactions (Non-Clinical)

The interaction of indazole derivatives with various biological targets, including enzymes and receptors, has been a subject of extensive non-clinical research.

Derivatives of indazole have been widely investigated as inhibitors of various enzymes, a property that underpins many of their therapeutic applications.

Kinase Inhibition: The indazole nucleus is a core component of several kinase inhibitors. nih.govnih.gov For instance, the 1H-indazole-3-amine structure is known to be an effective hinge-binding fragment for tyrosine kinases. nih.gov Derivatives of 3-iodo-6-methyl-5-nitro-1H-indazole have been specifically investigated for their potential as kinase inhibitors, which are often targeted in cancer therapy.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an immunosuppressive enzyme that is overexpressed in many cancer cells and has become an attractive target for cancer immunotherapy. nih.govnih.gov Indazole has emerged as a promising scaffold for the development of IDO1 inhibitors. acs.org Research has led to the design and synthesis of N′-hydroxyindazolecarboximidamides, which have shown inhibitory activity against the IDO1 enzyme. nih.gov

Nitric Oxide Synthase (NOS) Inhibition: Certain nitro-1H-indazoles are potent inhibitors of nitric oxide synthase isoforms. nih.gov Notably, the analogue 7-nitro-1H-indazole (7-NI) is a well-characterized inhibitor of nitric oxide synthase. nih.govresearchgate.net Studies have shown that 7-NI inhibits brain (cerebellum) nitric oxide synthase (NOS) activity. nih.gov Both 7-nitroindazole (B13768) and 5-nitroindazole (B105863) have been identified as inhibitors of inducible nitric oxide synthase. nih.govdrugbank.com

Table 1: Enzyme Inhibition by Analogues of 5-iodo-7-nitro-1H-indazole

| Compound/Derivative Class | Target Enzyme | Finding |

|---|---|---|

| Indazole Derivatives | Kinases | Act as inhibitors, with the 1H-indazole-3-amine structure serving as a hinge-binding fragment for tyrosine kinases. nih.gov |

| 3-iodo-6-methyl-5-nitro-1H-indazole Derivatives | Kinases | Investigated as potential kinase inhibitors for cancer therapy. |

| N′-hydroxyindazolecarboximidamides | IDO1 | Designed and synthesized as novel IDO1 inhibitors. nih.gov |

| 7-nitro-1H-indazole (7-NI) | Nitric Oxide Synthase (NOS) | A known inhibitor of NOS, particularly in the brain. nih.govnih.gov |

| 5-nitroindazole | Nitric Oxide Synthase (NOS) | Identified as an inhibitor of inducible NOS. nih.govdrugbank.com |

While a detailed receptor binding profile for this compound is not extensively documented, the indazole scaffold is known to interact with various receptors. For instance, an intermediate compound, 5-Nitro-1H-indazole-7-carboxylic acid methyl ester, is utilized in research related to receptor binding to gain insights into metabolic processes and disease mechanisms. chemimpex.com The methoxy (B1213986) group in the analogue 6-Methoxy-5-nitro-1H-indazole is suggested to influence the compound's binding affinity and specificity towards its molecular targets, which include receptors.

Cellular Response and Mechanistic Insights (Non-Clinical)

The cellular effects of indazole analogues have been explored in non-clinical settings, revealing impacts on cell growth and the modulation of key cellular pathways.

A significant body of research has focused on the anti-proliferative activity of indazole derivatives against various human cancer cell lines.

Substituted indazole derivatives have demonstrated cytotoxic activity against a range of cancer cell lines. For example, a series of 1H-indazole-3-amine derivatives were evaluated for their anti-proliferative activity against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cell lines. nih.gov One compound from this series exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.gov

Similarly, novel indazole analogues of curcumin (B1669340) were tested for cytotoxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr (colon carcinoma) cell lines. japsonline.com One of these analogues showed the highest cytotoxic activity against WiDr cells, with an IC50 of 27.20 µM. japsonline.com Furthermore, the analogue 6-methoxy-5-nitro-1H-indazole has shown antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range against lung carcinoma cells.

Table 2: Anti-proliferative Activity of Indazole Analogues in Various Cell Lines

| Compound/Derivative Class | Cell Line | Cell Type | IC50 (µM) |

|---|---|---|---|

| 1H-indazole-3-amine derivative (6o) | K562 | Human chronic myeloid leukemia | 5.15 nih.gov |

| 1H-indazole-3-amine derivative (6o) | A549 | Human lung cancer | >50 nih.gov |

| 1H-indazole-3-amine derivative (6o) | PC-3 | Human prostate cancer | >50 nih.gov |

| 1H-indazole-3-amine derivative (6o) | HepG-2 | Human hepatoma | 28.4 nih.gov |

| Indazole analogue of curcumin (3b) | WiDr | Colorectal carcinoma | 27.20 japsonline.com |

| Indazole analogue of curcumin (3b) | HeLa | Cervical cancer | 50.43 japsonline.com |

| Indazole analogue of curcumin (3b) | MCF-7 | Breast cancer | 144.27 japsonline.com |

| 6-methoxy-5-nitro-1H-indazole | Lung Carcinoma | Not specified | Low micromolar range |

Indazole derivatives can exert their anti-proliferative effects by modulating critical cellular pathways, including those involved in cell cycle progression and apoptosis.

One study on a series of 1H-indazole-3-amine derivatives found that a potent compound could affect the cell cycle distribution in K562 cells. nih.gov Treatment with this compound led to an increase in the G0/G1 population and a significant decrease in the proportion of S phase cells, indicating that it exerts its antitumor properties by arresting the cell cycle. nih.gov Beyond cell cycle arrest, indazole derivatives have also been shown to induce programmed cell death (apoptosis).

The biological activity of many nitroaromatic compounds is dependent on the metabolic reduction of the nitro group. This bioreduction can lead to the formation of reactive intermediates that can interact with cellular components, leading to various biological effects.

For instance, the selective reduction of the 5-nitro group in 3-iodo-6-methyl-5-nitro-1H-indazole is a critical step in the synthesis of its corresponding 5-amino derivative, which can then be used to construct more complex, biologically active molecules. While this highlights the chemical reactivity of the nitro group, specific studies detailing the role of bioreduction in the direct biological activity of this compound are not extensively reported.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For indazole derivatives, SAR analyses have revealed that the nature and position of substituents on the indazole ring significantly influence their potency and selectivity for various biological targets. nih.govnih.gov

The biological activity of indazole derivatives is heavily influenced by the substituents on the indazole ring. For instance, in a series of 1H-indazole derivatives designed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, the 1H-indazole scaffold was found to be essential for inhibitory activity. nih.gov The study highlighted that substituents at both the 4-position and 6-position have a substantial impact on the compound's inhibitory effect. nih.gov

Furthermore, SAR studies on 3,6-disubstituted indazole derivatives as hepcidin (B1576463) production inhibitors have led to the identification of potent compounds for treating anemia of chronic disease. nih.gov The optimization of these compounds involved modifying substituents to enhance their inhibitory effects on hepcidin production. nih.gov Similarly, research on 5-heterylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2 has identified compounds with nanomolar efficacy, and SAR analysis helped in selecting substituents to improve activity and physicochemical properties. biopolymers.org.ua

The substitution pattern on the indazole ring also plays a critical role in determining the compound's mechanism of action. For example, some 3-substituted 1H-indazoles have shown potent inhibition of the IDO1 enzyme, with the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position being crucial for their activity. nih.gov

| Substituent Position | Effect on Biological Activity | Example Target/Activity |

| C3 | The presence of certain groups, like substituted carbohydrazides, is crucial for strong inhibitory activity. nih.gov | IDO1 Enzyme Inhibition nih.gov |

| C4 & C6 | Substituent groups at these positions largely affect inhibitory activity. nih.gov | IDO1 Inhibition nih.gov |

| C5 | The presence of a nitro group can be a key feature for certain biological activities, including antimicrobial properties. nih.gov | Antimicrobial Activity nih.gov |

| C7 | The nature of the substituent at this position can be optimized to enhance potency. | Kinase Inhibition |

| N1 | Substituted benzyl (B1604629) groups at N1 are essential for specific activities like antispermatogenic effects. austinpublishinggroup.com | Antispermatogenic Agents austinpublishinggroup.com |

Indazole Scaffold as a Platform for Chemical Probes

The indazole scaffold is not only a source of therapeutic agents but also serves as a versatile platform for the development of chemical probes. researchgate.net These probes are instrumental in chemical biology for dissecting complex biological pathways and validating novel drug targets.

The synthesis of indazole derivatives for biological investigation involves a variety of chemical strategies. The construction of the indazole core and the introduction of specific functional groups are key steps in creating a diverse library of compounds for screening. nih.govorganic-chemistry.org

Several synthetic routes have been developed to access the indazole skeleton. nih.govnih.gov These methods often involve the cyclization of appropriately substituted precursors. For instance, 1H-indazoles can be synthesized from arylhydrazones through direct aryl C-H amination using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA). nih.gov Another approach involves the copper-mediated N-N bond formation from ketimine species prepared from o-aminobenzonitriles. nih.gov

The synthesis of a specific analogue like this compound would likely involve a multi-step process. This could start with the nitration of an indazole precursor, followed by a regioselective iodination step. The reaction conditions for nitration and iodination would need to be carefully controlled to achieve the desired substitution pattern. For example, the synthesis of nitro-indazole derivatives has been well-documented. nih.gov The reactivity of the indazole ring towards electrophilic substitution is influenced by the existing substituents, which direct the incoming groups to specific positions. nih.gov

The design of chemically modified analogues often involves computational methods, such as molecular docking, to predict the binding of the designed molecules to their biological targets. derpharmachemica.com This rational design approach helps in prioritizing the synthesis of compounds with a higher probability of being active.

General Synthetic Strategies for Substituted Indazoles:

| Reaction Type | Precursors | Reagents/Conditions | Product |

| C-H Amination | Arylhydrazones | PIFA (oxidant) | 1H-Indazoles nih.gov |

| N-N Bond Formation | o-aminobenzonitriles and organometallic reagents | Cu(OAc)₂, O₂ | 1H-Indazoles nih.gov |

| Reductive Cyclization | Substituted benzamidines | Organophosphorus reagents | 3-amino-2H-indazoles nih.gov |

| Nitration | Indazole | Nitrating agents (e.g., HNO₃/H₂SO₄) | Nitro-1H-indazoles nih.gov |

| Halogenation | Indazole derivative | Iodinating agents (e.g., NIS, I₂) | Iodo-1H-indazoles |

Indazole-based chemical probes have found applications in various areas of chemical biology research. Their ability to interact with a wide range of biological targets makes them valuable tools for studying cellular processes. researchgate.net

For example, indazole derivatives have been developed as inhibitors for various kinases, which are key regulators of cell signaling pathways. rsc.org These inhibitors can be used to probe the function of specific kinases in both normal and disease states. The development of analog-sensitive kinase inhibitors, based on an indazole scaffold, has allowed for the highly specific inhibition of a single kinase within a cell, providing a powerful tool to dissect its downstream signaling pathways. ucsf.edu